molecular formula C8H10N2O3 B8046690 Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate

Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate

Cat. No.: B8046690
M. Wt: 182.18 g/mol
InChI Key: HEQAUMRXPLOMJW-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate: is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as cyclopropylamine and appropriate carboxylic acid derivatives.

  • Reaction Conditions: The reaction involves cyclization under acidic conditions, often using a dehydrating agent to facilitate the formation of the oxazole ring. The process may require heating and the use of catalysts to achieve the desired product.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may involve the use of continuous flow reactors or batch processing, depending on the specific requirements of the production facility.

  • Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions at the oxazole ring can introduce different functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Reduced derivatives such as amines and alcohols.

  • Substitution Products: Substituted oxazoles with different functional groups.

Scientific Research Applications

Chemistry: Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays and as a precursor for bioactive molecules. Medicine: Research is ongoing to explore its medicinal properties, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but often include modulation of signaling pathways or inhibition of specific biochemical processes.

Comparison with Similar Compounds

  • Methyl 2-amino-5-methylthiazole-4-carboxylate: Similar structure but with a thiazole ring instead of oxazole.

  • Methyl 2-amino-5-phenyloxazole-4-carboxylate: Similar oxazole structure but with a phenyl group instead of cyclopropyl.

  • Methyl 2-amino-5-ethylthiazole-4-carboxylate: Similar thiazole structure but with an ethyl group instead of methyl.

Uniqueness: Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-amino-5-cyclopropyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7(11)5-6(4-2-3-4)13-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQAUMRXPLOMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=N1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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